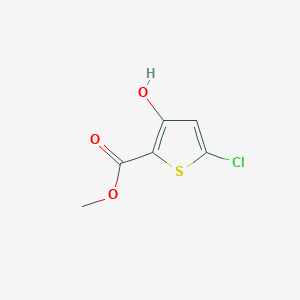
Methyl-5-Chlor-3-Hydroxythiophen-2-carboxylat
Übersicht
Beschreibung
Methyl 5-chloro-3-hydroxythiophene-2-carboxylate is a useful research compound. Its molecular formula is C6H5ClO3S and its molecular weight is 192.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 5-chloro-3-hydroxythiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-chloro-3-hydroxythiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von Nitro-Produkten
“Methyl-5-Chlor-3-Hydroxythiophen-2-carboxylat” wird als Reaktant bei der Synthese von Nitro-Produkten verwendet, wobei die Reaktion mit Thiophenol erfolgt .
Antioxidative Aktivität
In einer Studie wurde festgestellt, dass Thiophen-2-carboxamid-Derivate, die an Position 3 mit Hydroxyl-, Methyl- und Aminogruppen substituiert sind, antioxidative Eigenschaften aufweisen . Insbesondere das Amino-Thiophen-2-carboxamid-Derivat zeigte eine signifikante Hemmaktivität .
Antibakterielle Aktivität
Die gleiche Studie ergab auch, dass diese Derivate eine antibakterielle Aktivität gegen zwei pathogene grampositive Bakterien (Staphylococcus aureus und Bacillus subtilis) und zwei pathogene gramnegative Bakterien (Escherichia coli und Pseudomonas aeruginosa) aufweisen .
Molekular Docking
Die Thiophen-2-carboxamid-Derivate wurden mit fünf verschiedenen Proteinen unter Verwendung von molekularen Docking-Tools angedockt . Dies hilft beim Verständnis der Wechselwirkungen zwischen den Aminosäureresten des Enzyms und den Verbindungen .
Nitrierung
Die Nitrierung von Methyl-3-Hydroxythiophen-2-carboxylat liefert zwei Produkte . Die überarbeiteten Strukturen wurden sowohl durch O-zu-N-Acyl-Migrationen als auch durch die Herstellung der ersten Beispiele für das Thieno[3,4-b][1,4]oxazin-Ringsystem aus Derivaten des 4-Nitro-Isomers bestätigt .
Medizinische Anwendungen
“Methyl 3-Hydroxythiophen-2-carboxylat” wird in der Medizin eingesetzt . Die spezifischen Anwendungen in der Medizin werden jedoch in der Quelle nicht im Detail beschrieben.
Biochemische Analyse
Biochemical Properties
Methyl 5-chloro-3-hydroxythiophene-2-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with thiophenol in synthesizing nitro-products . The nature of these interactions often involves halogenation and subsequent reactions that lead to the formation of complex biochemical compounds .
Cellular Effects
The effects of Methyl 5-chloro-3-hydroxythiophene-2-carboxylate on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been noted for its impact on the stability and degradation of cellular components, which in turn affects cellular function .
Molecular Mechanism
At the molecular level, Methyl 5-chloro-3-hydroxythiophene-2-carboxylate exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s molecular mechanism involves interactions that alter the biochemical pathways within cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 5-chloro-3-hydroxythiophene-2-carboxylate change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it needs to be stored in a dark place and under an inert atmosphere to maintain its stability .
Dosage Effects in Animal Models
The effects of Methyl 5-chloro-3-hydroxythiophene-2-carboxylate vary with different dosages in animal models. At lower doses, it may exhibit beneficial biochemical interactions, while at higher doses, it can lead to toxic or adverse effects. The compound’s dosage threshold is critical in determining its safe and effective use in research .
Metabolic Pathways
Methyl 5-chloro-3-hydroxythiophene-2-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall biochemical processes within cells .
Transport and Distribution
The transport and distribution of Methyl 5-chloro-3-hydroxythiophene-2-carboxylate within cells and tissues are essential for its biochemical activity. The compound interacts with transporters and binding proteins that determine its localization and accumulation in specific cellular compartments .
Subcellular Localization
Methyl 5-chloro-3-hydroxythiophene-2-carboxylate’s subcellular localization is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localizations influence the compound’s biochemical interactions and effects within cells .
Eigenschaften
IUPAC Name |
methyl 5-chloro-3-hydroxythiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO3S/c1-10-6(9)5-3(8)2-4(7)11-5/h2,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMWGXAXPBZMDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10716089 | |
| Record name | Methyl 5-chloro-3-hydroxythiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
953092-76-7 | |
| Record name | Methyl 5-chloro-3-hydroxythiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
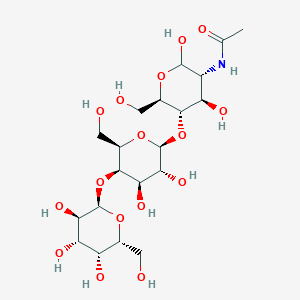
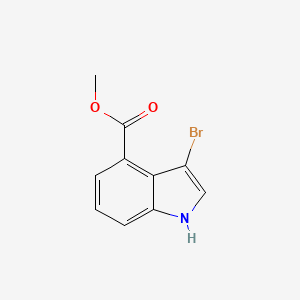
![1H-Pyrrolo[2,3-B]pyridine-3-carboxamide, 5-bromo-1-(phenylsulfonyl)-](/img/structure/B1505855.png)
![1H-Pyrrolo[2,3-B]pyridine, 6-fluoro-1-(phenylsulfonyl)-](/img/structure/B1505856.png)
![Hexahydro-1H-pyrrolo[3,2-C]pyridin-4(2H)-one](/img/structure/B1505858.png)
![Tert-butyl 4-oxo-3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1505859.png)
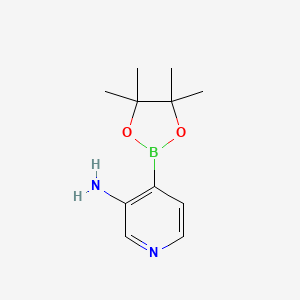
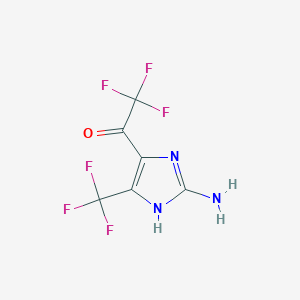
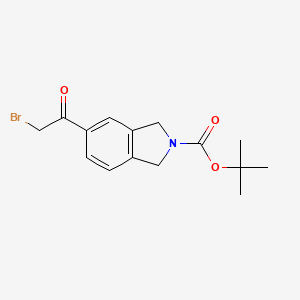


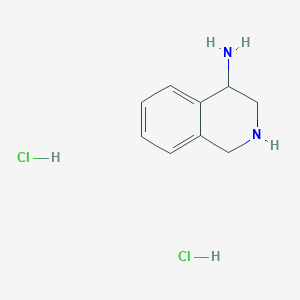

![5-Chloro-7-[(dimethylamino)methyl]quinolin-8-ol](/img/structure/B1505882.png)
